Lipophilicity (XLogP) Advantage Over Mono-Substituted and Regioisomeric Piperazines
The target compound, 1-methyl-2-(2-methylpropyl)piperazine, has a computed XLogP3-AA of 1.4, which is 0.5 log units higher than both 1-isobutylpiperazine (XLogP = 0.9) and 2-isobutylpiperazine (XLogP = 0.9) [1]. Compared against the simpler N-methylpiperazine (XLogP ≈ -0.4) and 2-methylpiperazine (XLogP ≈ -0.4), the lipophilicity difference exceeds 1.8 log units—representing an approximately 60-fold difference in predicted octanol-water partition coefficient [2]. This enhanced lipophilicity, driven by the combined methyl and isobutyl substituents, positions the compound for applications requiring improved membrane permeability or blood-brain barrier penetration potential.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 1.4 |
| Comparator Or Baseline | 1-Isobutylpiperazine: XLogP = 0.9; 2-Isobutylpiperazine: XLogP = 0.9; 1-Methylpiperazine: XLogP ≈ -0.4; 2-Methylpiperazine: XLogP ≈ -0.4 |
| Quantified Difference | ΔXLogP = +0.5 vs. isobutylpiperazines; ΔXLogP = +1.8 vs. methylpiperazines |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A 0.5 log unit increase in XLogP predicts measurably higher membrane partitioning, which can directly influence oral absorption, CNS penetration, and pharmacokinetic half-life in drug discovery programs—making this compound a more lipophilic alternative when simple piperazines fail to achieve target tissue exposure.
- [1] PubChem. XLogP3-AA values: CID 64844276 (1.4); CID 2052052, 1-isobutylpiperazine (0.9); CID 13553921, 2-isobutylpiperazine (0.9). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov. View Source
- [2] PubChem. XLogP3-AA values: 1-Methylpiperazine (CID 5317, XLogP ≈ -0.4); 2-Methylpiperazine (CID 136346, XLogP ≈ -0.4). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov. View Source
